molecular formula C6H7N3O B13104684 N-Methyl-N-(pyrimidin-2-yl)formamide

N-Methyl-N-(pyrimidin-2-yl)formamide

Cat. No.: B13104684
M. Wt: 137.14 g/mol
InChI Key: RGUCDXRVYBRVTE-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyrimidin-2-yl)formamide (CAS: 86755-91-1) is a heterocyclic formamide derivative with the molecular formula C₆H₇N₃O. Its structure consists of a formamide group (-NH-C=O) where the nitrogen atom is substituted with a methyl group and a pyrimidin-2-yl moiety. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, contributes to its unique electronic and steric properties. Key identifiers include:

  • SMILES: CN(C=O)C1=NC=CC=N1
  • InChIKey: RGUCDXRVYBRVTE-UHFFFAOYSA-N
  • Molecular Weight: 137.14 g/mol .

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and heterocyclic scaffolds .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N-methyl-N-pyrimidin-2-ylformamide

InChI

InChI=1S/C6H7N3O/c1-9(5-10)6-7-3-2-4-8-6/h2-5H,1H3

InChI Key

RGUCDXRVYBRVTE-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=NC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(pyrimidin-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of pyrimidin-2-amine with N-methylformamide under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as toluene. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyrimidin-2-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, hydroxymethyl derivatives, and various substituted formamides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyrimidin-2-yl)formamide involves its interaction with specific molecular targets. In the context of quorum sensing inhibition, the compound binds to quorum sensing receptors, preventing the activation of genes responsible for biofilm formation and virulence in bacteria. This disruption of cell-to-cell communication can lead to reduced bacterial pathogenicity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares N-Methyl-N-(pyrimidin-2-yl)formamide with structurally related formamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₆H₇N₃O 137.14 Pyrimidinyl, Methyl Pharmaceutical intermediate
N-Methyl-N-(pyridin-2-yl)formamide C₇H₈N₂O 136.15 Pyridyl, Methyl Lab reagent (e.g., Meyer's Reagent), synthesis precursor
N-Methyl-N-(1-naphthylmethyl)formamide C₁₃H₁₃NO 199.25 Naphthylmethyl, Methyl Synthetic intermediate (46% yield via rapid method)
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]formamide C₈H₁₁N₅O 193.21 Pyrimidinyl, Amino, Methyl Potential bioactive scaffold

Key Structural and Functional Differences

Pyrimidine vs. Pyridine Rings :

  • The pyrimidine ring in This compound has two nitrogen atoms, enhancing hydrogen-bonding capability and electronic delocalization compared to the single-nitrogen pyridine ring in N-Methyl-N-(pyridin-2-yl)formamide . This difference impacts solubility and binding affinity in biological systems .

Substituent Effects: The N-Methyl-N-(1-naphthylmethyl)formamide features a bulky naphthyl group, reducing reactivity but increasing lipophilicity, making it suitable for hydrophobic interactions in drug design .

Synthetic Utility: N-Methyl-N-(pyridin-2-yl)formamide is a key reagent in the Goldberg reaction for synthesizing aminopyridines . this compound is used in Rosiglitazone maleate synthesis, a diabetes medication, highlighting its role in API production .

Pharmaceutical Intermediates

  • Rosiglitazone Synthesis : This compound derivatives are intermediates in synthesizing Rosiglitazone, a thiazolidinedione-class antidiabetic drug. The pyrimidine ring’s electronic properties facilitate coupling reactions with benzaldehyde derivatives .
  • Anticancer Agents : Pyrimidine-based formamides are explored in kinase inhibitors due to their ability to mimic ATP-binding motifs .

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